Serotonin
Overview
Description
Serotonin, also known as 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a crucial role in regulating mood, cognition, reward, learning, and memory. It is predominantly found in the gastrointestinal tract, blood platelets, and the central nervous system. This compound is synthesized from the essential amino acid tryptophan and is involved in various physiological processes, including vasoconstriction, intestinal movements, and mood stabilization .
Mechanism of Action
Target of Action
Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter . It is produced in the central nervous system (CNS), specifically in the brainstem’s raphe nuclei, and in peripheral tissues such as the gastrointestinal tract’s enterochromaffin cells . This compound’s primary targets are the This compound receptors , which are classified into seven families from 5-HT1 to 5-HT7 . These receptors are found system-wide, indicating this compound’s broad influence on various physiological processes .
Mode of Action
This compound carries messages between nerve cells in the brain and throughout the body . It interacts with its targets, the this compound receptors, by binding to them and initiating a series of biochemical reactions . Selective this compound reuptake inhibitors (SSRIs) work by selectively increasing overall levels of this compound in the body. They target the this compound transporter (SERT) protein, which transports this compound between neurons. In doing this, SSRIs block this compound’s reabsorption (reuptake) in the nerve cells so that more this compound remains in the body .
Biochemical Pathways
The biochemical pathway for this compound synthesis initially involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH) . This enzyme provides the rate-limiting step for this compound synthesis . The subsequent metabolic step involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase . Metabolism of this compound is carried out primarily by the outer mitochondrial membrane enzyme monoamine oxidase (MAO) .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The specific adme properties of this compound and their impact on its bioavailability are complex and depend on various factors, including the presence of certain enzymes and transport proteins .
Result of Action
This compound plays several roles in the body, influencing learning, memory, happiness, body temperature, sleep, sexual behavior, and hunger . It regulates mood, often referred to as the body’s natural “feel good” chemical . When this compound is at normal levels, individuals feel more focused, emotionally stable, happier, and calmer . It also plays a role in digestion, where it helps control bowel function and plays a role in protecting the gut . Furthermore, this compound is involved in sleep regulation, nausea control, wound healing, bone health, and blood clotting .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain this compound availability . Dietary factors affecting pro-inflammatory cytokines can also affect the metabolic fate of tryptophan, thereby influencing this compound levels .
Biochemical Analysis
Biochemical Properties
Serotonin interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from tryptophan via the hydroxylation of the 5 position on the ring, forming the intermediate 5-hydroxytryptophan, and then decarboxylation to produce this compound . This compound is also a growth factor for some types of cells, which may give it a role in wound healing .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It modulates cytokine secretion in monocytes/macrophages . It can suppress the release of tumor necrosis factor-α and interleukin-1β by activating this compound receptors . Furthermore, neutrophil recruitment and T-cell activation can both be mediated by this compound . This compound also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to different this compound receptor subtypes, activating an intracellular secondary messenger cascade and exerting its effect on several downstream biochemical pathways . It also influences gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, acute stress may result in an increase in brain this compound availability
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, elevated dietary tryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, including teleosts . These effects are believed to be mediated by the brain serotonergic system .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from tryptophan via the (rate-limiting) hydroxylation of the 5 position on the ring (forming the intermediate 5-hydroxytryptophan), and then decarboxylation to produce this compound . The rate of this compound biosynthesis is limited by tryptophan availability .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. It is primarily produced by serotonergic neurons in the brain and enterochromaffin cells scattered throughout the lining of the gastrointestinal tract . About 99% of total body this compound is located intracellularly and is mostly stored in platelets that serve as a reservoir .
Subcellular Localization
This compound is localized in various subcellular compartments. It is found in the central nervous system, specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells . It is also found in blood platelets and is released during agitation and vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serotonin is synthesized from tryptophan through a two-step enzymatic process. The first step involves the hydroxylation of tryptophan by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan. The second step is the decarboxylation of 5-hydroxytryptophan by aromatic L-amino acid decarboxylase to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce tryptophan hydroxylase and aromatic L-amino acid decarboxylase, facilitating the efficient conversion of tryptophan to this compound .
Chemical Reactions Analysis
Types of Reactions: Serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by monoamine oxidase to form 5-hydroxyindoleacetic acid.
Reduction: Reduction of this compound is less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming various derivatives.
Major Products Formed:
Oxidation: 5-hydroxyindoleacetic acid.
Substitution: Various this compound derivatives, depending on the substituent introduced.
Scientific Research Applications
Serotonin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and research chemicals.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Targeted by antidepressants, such as selective this compound reuptake inhibitors, to treat mood disorders. Also used in the study of gastrointestinal motility and cardiovascular function.
Industry: Utilized in the production of pharmaceuticals and as a research tool in neurochemistry .
Comparison with Similar Compounds
Dopamine: Another monoamine neurotransmitter involved in reward and pleasure mechanisms.
Norepinephrine: A neurotransmitter involved in arousal and alertness.
Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles
Uniqueness of this compound: this compound is unique in its widespread influence on both the central and peripheral nervous systems. It regulates a diverse array of functions, from mood and cognition to gastrointestinal motility and vasoconstriction, making it a critical target for various therapeutic interventions .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAYGJVTTNCVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075330 | |
Record name | Serotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
25.5 mg/mL | |
Record name | Serotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50-67-9 | |
Record name | Serotonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serotonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serotonin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Serotonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEROTONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333DO1RDJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Serotonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.